
2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclohexane ring substituted with a dimethyl group and a methylidene group, along with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclohexanone with isobutyraldehyde in the presence of a base catalyst. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product. The reaction conditions typically include a temperature range of 25-50°C and a reaction time of 2-4 hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of a heterogeneous catalyst, such as a solid base, can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylidene group can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products:
Oxidation: 2,2-Dimethyl-4-methylidenecyclohexane-1-carboxylic acid.
Reduction: 2,2-Dimethyl-4-methylidenecyclohexane-1-methanol.
Substitution: 2,2-Dimethyl-4-bromo-4-methylidenecyclohexane.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: The compound is used in the production of fragrances and flavoring agents due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, which can then undergo further reactions. The methylidene group can participate in electrophilic addition reactions, leading to the formation of new carbon-carbon bonds. These interactions are crucial in the compound’s role as an intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dimethylcyclohexanone
- 4-Methylidenecyclohexanone
- 2,2-Dimethyl-4-methylcyclohexanone
Comparison: 2,2-Dimethyl-4-methylidenecyclohexane-1-carbaldehyde is unique due to the presence of both a methylidene group and an aldehyde group on the cyclohexane ring This combination of functional groups allows for a diverse range of chemical reactions and applications
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2,2-dimethyl-4-methylidenecyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-4-5-9(7-11)10(2,3)6-8/h7,9H,1,4-6H2,2-3H3 |
InChI-Schlüssel |
RTIZIFKKJSWHQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=C)CCC1C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine](/img/structure/B13814403.png)
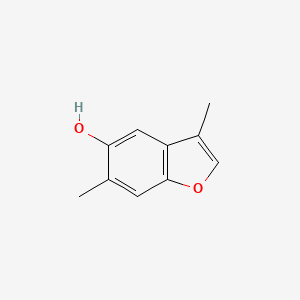
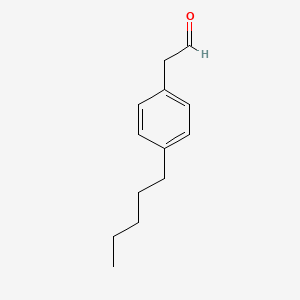
![5-Chloro-2-[[[(4-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814416.png)
![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carbaldehyde](/img/structure/B13814418.png)



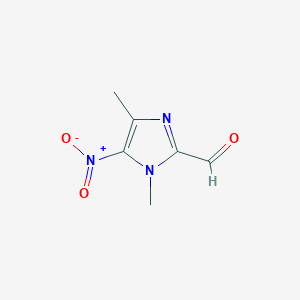
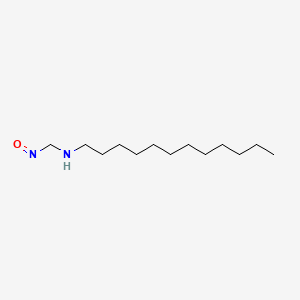
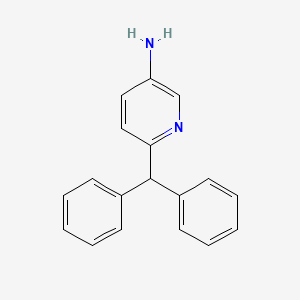
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13814482.png)
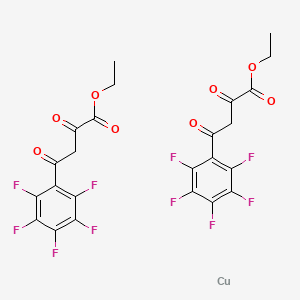
![cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13814498.png)
